molecular formula C18H17N3O3S B14980315 N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide

N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide

Cat. No.: B14980315
M. Wt: 355.4 g/mol
InChI Key: YSVLCJZMTOAPRC-UHFFFAOYSA-N
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Description

N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide is a synthetic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide typically involves the reaction of 4-ethoxyphenylhydrazine with phenoxyacetic acid in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring. The overall reaction can be summarized as follows:

    Formation of Hydrazone: 4-ethoxyphenylhydrazine reacts with phenoxyacetic acid to form the hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization in the presence of POCl3 to form the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines, thiols, or halides, under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial and antifungal agent, inhibiting the growth of various pathogens.

    Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent, with studies showing its ability to inhibit specific enzymes and pathways involved in disease progression.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, it can interfere with the DNA replication process in cancer cells, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(4-ethoxyphenyl)acetamide: A simpler analog with similar structural features but lacking the thiadiazole ring.

    4-ethoxyphenylhydrazine: A precursor in the synthesis of the target compound.

    Phenoxyacetic acid: Another precursor used in the synthesis.

Uniqueness

N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide is unique due to the presence of both the thiadiazole ring and the phenoxyacetamide moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H17N3O3S

Molecular Weight

355.4 g/mol

IUPAC Name

N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide

InChI

InChI=1S/C18H17N3O3S/c1-2-23-15-10-8-13(9-11-15)17-20-18(25-21-17)19-16(22)12-24-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,19,20,21,22)

InChI Key

YSVLCJZMTOAPRC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)COC3=CC=CC=C3

Origin of Product

United States

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